Hyfl D
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN |
Origin of Product |
United States |
Structural Elucidation and Topological Analysis of Hyfl D
Advanced Spectroscopic Methods for Hyfl D Primary Sequence Determination
Determining the primary sequence (amino acid sequence) of cyclotides like this compound typically involves a combination of techniques, primarily mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). diva-portal.orgntu.edu.sgnih.gov Due to the robust nature of the CCK motif, the disulfide bonds are usually reduced and alkylated to linearize the peptide before MS/MS analysis. diva-portal.orgnih.gov This linearization allows for efficient fragmentation and subsequent sequencing by detecting b- and y-ion series in the MS/MS spectra. ntu.edu.sgnih.govuq.edu.au Enzymatic digestion using enzymes like endoproteinase glutamic acid (endoGlu-C), trypsin, or chymotrypsin (B1334515) can also be employed to generate smaller peptide fragments for sequencing. diva-portal.orgnih.govresearchgate.net Amino acid analysis can complement MS data to confirm the sequence composition. diva-portal.orgresearchgate.net
The primary sequence of this compound has been reported as GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN. uq.edu.augoogle.comntu.edu.sggoogle.com This sequence includes the six conserved cysteine residues characteristic of cyclotides. nih.govuq.edu.auuq.edu.au
Table 1: Primary Sequence of this compound
| Sequence | Source Plant |
| GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN | Hybanthus floribundus |
Determination of the Cyclic Cystine Knot (CCK) Motif in this compound
The presence of the cyclic cystine knot (CCK) motif is a defining characteristic of cyclotides, including this compound. nih.govuq.edu.audiva-portal.org This motif is formed by the head-to-tail cyclization of the peptide backbone and the specific arrangement of three disulfide bonds between six conserved cysteine residues. uq.edu.audiva-portal.org In the CCK motif, two disulfide bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. uq.edu.audiva-portal.org
Experimental confirmation of the CCK motif in cyclotides is often achieved through techniques that assess the number of disulfide bonds and the cyclic nature of the peptide. Reduction and alkylation experiments, monitored by mass spectrometry, can confirm the presence of six cysteine residues linked by three disulfide bonds by observing a characteristic mass shift upon reduction and subsequent alkylation. nih.govchemrxiv.org The cyclic nature can be inferred from the lack of free N- and C-termini or confirmed through enzymatic digestion patterns that indicate a circular backbone. nih.gov While specific experimental details for this compound's CCK determination were not extensively detailed in the search results, the classification of this compound as a cyclotide inherently implies the presence of this motif based on the established definition of cyclotides. nih.govuq.edu.au
Three-Dimensional Conformational Studies of this compound
Understanding the three-dimensional structure of this compound is crucial for relating its structure to its properties. The 3D structure of peptides and proteins can be determined using advanced spectroscopic and crystallographic methods. diva-portal.orguzh.chwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution, under near-physiological conditions. uzh.chlibretexts.org It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit radiofrequency energy at specific frequencies, which are influenced by their local electronic environment. uzh.chlibretexts.org Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, NOESY, HSQC, and HMBC, are commonly used to obtain information about through-bond and through-space correlations between atoms, which are then used to calculate the 3D structure. uzh.chlibretexts.orgnd.edu NOESY spectra, in particular, provide information about spatial proximities between protons, which is essential for determining the folded structure. uzh.ch
While specific detailed NMR data or a deposited solution structure for this compound were not prominently found in the search results, NMR spectroscopy is a standard method for cyclotide structure determination. diva-portal.orguq.edu.auresearchgate.net For instance, the structure of the prototypic cyclotide kalata B1 was determined by NMR spectroscopy. uq.edu.auuq.edu.au NMR is often used in conjunction with MS/MS for sequencing and structural characterization of cyclotides. nih.gov
X-ray Crystallography for Solid-State Structure
X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal in the solid state. wikipedia.orgdrawellanalytical.comlibretexts.org It involves diffracting a beam of X-rays off the ordered arrangement of atoms in a crystal lattice. wikipedia.orgdrawellanalytical.comlibretexts.org By measuring the angles and intensities of the diffracted X-rays, a 3D electron density map can be generated, from which the positions of atoms and their chemical bonds can be determined. wikipedia.orgdrawellanalytical.comlibretexts.org Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. wikipedia.org
Although X-ray crystallography is a primary method for solid-state structure determination of materials, including biological molecules wikipedia.org, specific reports detailing the X-ray crystal structure of this compound were not found in the provided search results. X-ray crystallography has been used for structure determination of other proteins and peptides. researchgate.netamericanpharmaceuticalreview.com
Analysis of Disulfide Connectivity and Topological Features in this compound
Determining disulfide connectivity typically involves chemical or enzymatic cleavage of the peptide followed by mass spectrometric analysis of the resulting fragments containing disulfide linkages. ntu.edu.sgnih.gov By identifying which cysteine-containing fragments are linked, the disulfide bond pattern can be deduced. nih.gov For example, enzymatic digestion and MS analysis have been used to confirm interlocking disulfide topology in other proteins. nih.gov
The topological features of this compound are defined by its cyclic backbone and the specific CysI-CysIV, CysII-CysV, and CysIII-CysVI disulfide connectivity, which establishes the cyclic cystine knot. uq.edu.audiva-portal.org This knotted structure contributes significantly to the peptide's remarkable stability. nih.govuq.edu.audiva-portal.org Cyclotides are broadly classified into subfamilies (e.g., bracelet, Möbius, trypsin inhibitor) based on sequence similarity and structural features, such as the presence or absence of a cis-Pro peptide bond, which introduces a twist in the backbone of Möbius cyclotides. uq.edu.audiva-portal.orguq.edu.au While the specific subfamily classification of this compound was not explicitly stated in all search results, its sequence and origin from Hybanthus floribundus place it within the broader cyclotide family. nih.govuq.edu.au
Table 2: Typical Cyclotide Disulfide Connectivity
| Cysteine Pair 1 | Cysteine Pair 2 | Cysteine Pair 3 |
| CysI-CysIV | CysII-CysV | CysIII-CysVI |
Table 3: Sequence of this compound with Cysteine Residues Highlighted
| Sequence Segment | Amino Acids |
| Loop 1 | GSVP |
| Cys I | C |
| Loop 2 | GES |
| Cys II | C |
| Loop 3 | VYIP |
| Cys III | C |
| Loop 4 | FTGIAG |
| Cys IV | C |
| Loop 5 | S |
| Cys V | C |
| Loop 6 | KSKV |
| Cys VI | C |
| C-terminus | YYN |
Note: The loops are defined as the segments between conserved cysteine residues. The sequence is head-to-tail cyclized. uq.edu.au
Biosynthesis and Biogenesis of Hyfl D
Gene Identification and Expression Profiling of Hyfl D Precursors
The identification of the gene encoding the precursor for this compound was part of a broader study on the diversity of cyclotides in Australian Hybanthus species. nih.gov Researchers developed a novel method to isolate the genetic sequences of new cyclotide precursors without prior knowledge of the mature peptide sequence. researchgate.net
This strategy involved designing a forward primer that targets a newly identified conserved sequence element, 'AAFALPA', located in the endoplasmic reticulum (ER) signal domain of the precursor protein. researchgate.net This conserved region was discovered by comparing the full-length precursor sequences of known cyclotides within the Violaceae family. By pairing this primer with an oligo(dT) primer that binds to the poly-A tail of messenger RNA during reverse transcription-polymerase chain reaction (RT-PCR), scientists were able to amplify the full sequence of the mature cyclotide domain along with most of its precursor protein. This approach proved successful for obtaining the sequence of the this compound precursor from H. floribundus tissue. researchgate.net
The sequence of the mature this compound cyclotide, as determined from this genetic analysis and confirmed by mass spectrometry, is detailed in the table below. nih.gov
| Name | Origin Species | Loop 1 | Loop 2 | Loop 3 | Loop 4 | Loop 5 | Loop 6 |
| This compound | Hybanthus floribundus | GES | VYIP- | F-TGIA-G | S | --KSKV | GSVP- |
Table 1: Amino acid sequence of the six backbone loops of the mature this compound cyclotide. Cysteine residues that form the knotted core are implied between each loop. nih.gov
Enzymatic Pathways and Mechanistic Insights into this compound Cyclization
The cyclization of this compound is a critical post-translational event that follows its ribosomal synthesis as a linear precursor protein. While the specific enzymes acting on this compound have not been isolated, the mechanism is understood from extensive studies of other cyclotides. nih.govnih.gov The key enzymatic activity is carried out by asparaginyl endopeptidases (AEPs). nih.gov
These enzymes are responsible for both the excision of the mature cyclotide domain from its N-terminal and C-terminal pro-peptides and the subsequent ligation of its ends. nih.gov The process is believed to occur in the plant's vacuole. The AEP recognizes and cleaves the C-terminal flanking region of the mature cyclotide domain, typically after an asparagine (Asn) or aspartic acid (Asp) residue. xiahepublishing.com This cleavage results in a transient enzyme-intermediate, which is then resolved by a nucleophilic attack from the N-terminus of the mature peptide. This attack forms the native peptide bond that closes the backbone, transforming the linear peptide into the circular this compound. nih.gov
Post-Translational Modifications and Maturation Processes of this compound
The maturation of this compound from its initial gene transcript to a stable, cyclic protein involves several essential post-translational modifications. nih.gov
Precursor Synthesis and ER Targeting : this compound is first synthesized on ribosomes as a larger precursor protein. This precursor contains an N-terminal ER signal peptide, which directs the entire molecule into the endoplasmic reticulum for further processing. nih.govnih.gov
Oxidative Folding and Disulfide Bond Formation : Inside the ER, the linear this compound domain undergoes oxidative folding. During this process, its six conserved cysteine residues form three specific disulfide bonds. These bonds create a knotted topology known as a cyclic cystine knot, which is the defining structural feature of all cyclotides and is crucial for their exceptional stability. nih.gov This folded precursor is then transported, likely through the Golgi apparatus, to the vacuole.
Proteolytic Excision and Cyclization : In the vacuole, AEPs catalyze the final maturation steps. The N-terminal and C-terminal pro-peptides flanking the folded this compound domain are cleaved off. The same or a different AEP then ligates the newly freed N- and C-termini to form the circular peptide backbone. nih.govnih.gov
This intricate series of modifications ensures the correct folding and cyclization necessary to produce the mature, biologically active this compound molecule.
Comparative Biosynthetic Analyses Across Hybanthus Species
The discovery of this compound occurred within a large-scale analysis of cyclotide diversity across eleven different Hybanthus species native to Australia. nih.gov This research revealed a remarkable variety of cyclotides, with at least 246 new compounds identified across the sampled species, suggesting the Hybanthus genus is a particularly rich source of these peptides. researchgate.net
The study demonstrated that the cyclotide profiles—the unique collection of cyclotides present in a given plant—are often specific to a particular species. These chemical fingerprints were found to align with the morphological relationships between the different Hybanthus species, suggesting that cyclotide composition could be a useful tool for plant taxonomy. nih.gov For example, H. floribundus, the source of this compound, presented a complex profile of numerous unique cyclotides. nih.gov This vast diversity underscores a rapid evolution of cyclotide genes within the genus, likely driven by the need to defend against a wide array of pests and pathogens. researchgate.net
| Hybanthus Species Sampled | Number of Novel Cyclotides Identified |
| H. aurantiacus | Multiple |
| H. calycinus | Multiple |
| H. capensis | Multiple |
| H. floribundus | Multiple (including this compound) |
| H. hederaceus | Multiple |
| H. monopetalus | Multiple |
| H. vernonii | Multiple |
| And 4 other identified species | Multiple |
Table 2: Summary of Hybanthus species analyzed in the study that identified this compound, revealing extensive cyclotide diversity. nih.govresearchgate.net
Chemical Synthesis Methodologies for Hyfl D and Analogues
Solid-Phase Peptide Synthesis (SPPS) of Linear Hyfl D Precursors
The synthesis of this compound typically commences with the preparation of a linear peptide precursor using Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely adopted technique for assembling peptide chains by sequentially adding protected amino acid residues to a growing peptide chain anchored to an insoluble solid support mdpi.combohrium.com. The most common strategies for SPPS are based on either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, with Fmoc chemistry often preferred due to its milder deprotection conditions nih.gov.
In Fmoc-based SPPS, the C-terminal amino acid is attached to a functionalized resin. Subsequent amino acids, with their α-amino groups protected by the Fmoc group and side chains protected by labile groups (e.g., tert-butyl-based derivatives), are coupled to the growing peptide chain using coupling reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) in solvents like N,N-dimethylformamide (DMF) nih.gov. The Fmoc group is removed in each cycle using a base, typically piperidine, to allow the coupling of the next amino acid. This iterative process builds the linear peptide sequence from the C-terminus to the N-terminus nih.gov.
For a cyclotide like this compound, which contains multiple cysteine residues involved in disulfide bond formation, careful selection of orthogonal side-chain protecting groups for cysteine is crucial during SPPS lifetein.comthermofisher.com. Commonly used protecting groups for cysteine thiols include trityl (Trt), acetamidomethyl (Acm), tert-butyl (tBu), and 3-nitro-2-pyridinesulfenyl (Npys) lifetein.comthermofisher.comcsic.es. The choice of protecting group depends on the desired disulfide pairing strategy and the subsequent cyclization and oxidation steps. For instance, the Trt group is acid-labile and typically removed during the final cleavage from the resin, while Acm is more stable to acidic conditions and can be selectively removed using metal ions like Hg²⁺ or Tl³⁺, or iodine, allowing for controlled disulfide bond formation bohrium.comlifetein.comthermofisher.com.
The efficiency and purity of the linear peptide precursor synthesized by SPPS are influenced by factors such as the coupling efficiency of each amino acid, the minimization of side reactions, and the complete removal of protecting groups. Optimizing reaction conditions, including reagent concentrations, reaction times, and washing steps, is essential for obtaining high-quality linear peptides suitable for subsequent cyclization and folding.
Cyclization Strategies for this compound Backbone Formation
Following the synthesis of the linear precursor, a critical step in obtaining the native this compound structure is the formation of its cyclic peptide backbone. Peptide cyclization can occur through various linkages, including amide bonds (lactamization), disulfide bonds, thioether bonds, or through the use of chemical linkers altabioscience.comqyaobio.comsb-peptide.comabyntek.com. For cyclotides like this compound, the backbone cyclization typically involves the formation of an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization) or between a terminus and a side chain, or between two side chains mdpi.comaltabioscience.comsb-peptide.com.
Head-to-tail cyclization, forming a cyclic amide bond (lactam), is a prevalent strategy for cyclic peptides altabioscience.comsb-peptide.com. This reaction is usually performed in solution after cleavage of the linear peptide from the solid support, although on-resin cyclization is also possible jst.go.jp. The success of solution-phase cyclization is highly dependent on the peptide sequence, concentration, solvent, and coupling reagents used altabioscience.com. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular oligomerization thermofisher.com. Coupling reagents similar to those used in SPPS are typically employed to facilitate amide bond formation between the activated C-terminus and the free N-terminus altabioscience.com.
Another strategy involves cyclization mediated by disulfide bond formation, particularly in peptides with multiple cysteine residues lifetein.comqyaobio.com. Disulfide-driven cyclization can occur simultaneously with or after the formation of the peptide backbone. Some methods utilize the selective formation of disulfide bonds to constrain the linear peptide into a conformation that favors backbone cyclization jst.go.jpacs.org. For instance, a disulfide bond can be formed between two cysteine residues at or near the termini of a linear precursor, bringing the ends into proximity for subsequent amide bond formation.
Recent advances in peptide macrocyclization strategies include chemoselective ligation techniques and click chemistry, which can be employed to form cyclic structures altabioscience.comabyntek.comrsc.org. These methods offer alternative ways to create stable cyclic backbones with diverse chemical linkages.
Disulfide Bond Formation and Folding of this compound
A defining characteristic of this compound and other cyclotides is the presence of multiple disulfide bonds that form a cystine knot structure, crucial for their stability and biological activity google.comgoogle.combohrium.comlifetein.comthermofisher.com. The formation of the correct disulfide pairings and the subsequent folding of the peptide into its native three-dimensional structure are critical steps in the synthesis.
Disulfide bonds are formed by the oxidation of the thiol groups of cysteine residues lifetein.comthermofisher.comnih.gov. For peptides with a single disulfide bond, simple oxidation in solution under basic conditions (pH 8-9) is often sufficient lifetein.com. However, for peptides with multiple cysteine residues like this compound, which contains six cysteine residues forming three disulfide bonds uq.edu.augoogle.comgoogle.comntu.edu.sgntu.edu.sg, achieving the correct pairing regioselectively is challenging and requires controlled strategies bohrium.comthermofisher.com.
Several methods are employed for controlled disulfide bond formation:
Controlled Oxidation: This involves the sequential formation of disulfide bonds by selectively deprotecting pairs of cysteine residues and oxidizing them. Orthogonal protecting groups on different cysteine residues allow for their differential removal and subsequent oxidation bohrium.comlifetein.comthermofisher.com. For example, Acm-protected cysteines can be selectively deprotected and oxidized in the presence of Trt-protected cysteines bohrium.comthermofisher.com. Oxidizing agents commonly used include air oxidation, iodine (I₂), dimethyl sulfoxide (B87167) (DMSO), and potassium ferricyanide (B76249) lifetein.comnih.gov.
Thiol-Disulfide Interchange: This method utilizes the reaction between a free thiol and an activated disulfide (e.g., a cysteine residue protected with a group like Npys) to form a new disulfide bond csic.esjst.go.jp. This approach can be used to direct the formation of specific disulfide pairings.
Solid-Phase Disulfide Formation: Disulfide bond formation can also be performed while the peptide is still anchored to the solid support thermofisher.comjst.go.jp. This can simplify purification and allow for automated procedures thermofisher.com. Metal-assisted removal of Acm groups using reagents like mercury(II) acetate (B1210297) or thallium(III) trifluoroacetate (B77799) on the solid phase can be followed by oxidation to form disulfide bonds thermofisher.com.
The folding of the peptide into its native conformation is often coupled with disulfide bond formation. The sequence of amino acids dictates the preferred folding pathway, and the formation of correct disulfide bonds stabilizes the folded structure. In some cases, refolding is carried out in the presence of reducing agents (e.g., reduced glutathione, GSH) and oxidizing agents to facilitate thiol-disulfide exchange and promote the formation of the thermodynamically most stable isomer with the correct disulfide pairings google.com.
Semisynthesis and Chemoenzymatic Approaches to this compound Production
While total chemical synthesis via SPPS is a powerful tool for producing peptides, including this compound, alternative approaches like semisynthesis and chemoenzymatic synthesis offer advantages, particularly for larger or more complex peptides, or for incorporating specific modifications nih.govnih.govnih.govnih.govbeilstein-journals.orgresearchgate.net.
Semisynthesis involves the combination of chemically synthesized peptide fragments with fragments derived from natural or recombinant sources nih.govnih.govresearchgate.net. This approach can be beneficial when certain parts of the peptide are difficult or expensive to synthesize chemically or when post-translational modifications are present in the naturally occurring peptide. Semisynthesis typically requires efficient and chemoselective ligation methods to join the different peptide fragments nih.gov. Techniques like Native Chemical Ligation (NCL) or expressed protein ligation (EPL) can be used to form a native amide bond between unprotected peptide segments nih.govspringernature.com. This allows for the synthesis of larger peptides that are challenging to obtain solely by SPPS.
Chemoenzymatic Peptide Synthesis (CEPS) utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds nih.govnih.govbeilstein-journals.orgqyaobio.comenzytag.com. CEPS can offer advantages over purely chemical synthesis, including milder reaction conditions, higher yields, and reduced use of toxic chemicals nih.govqyaobio.com. Enzymes can be used for fragment condensation or cyclization reactions beilstein-journals.orgenzytag.com. Engineered enzymes with improved activity, stability, and selectivity have been developed for CEPS qyaobio.com. This approach is particularly promising for the synthesis of long or complex peptides and can be used in conjunction with SPPS beilstein-journals.orgqyaobio.comenzytag.com. For instance, enzymes can catalyze the ligation of peptide fragments synthesized by SPPS or mediate macrocyclization beilstein-journals.orgenzytag.com.
While the search results did not provide specific details on the semisynthesis or chemoenzymatic synthesis of this compound itself, these methodologies are generally applicable to the production of complex cyclic peptides with disulfide bonds and could potentially be employed for this compound or its analogues, especially for large-scale production or the incorporation of specific modifications.
Synthesis of this compound Analogues with Targeted Structural Modifications
The synthesis of this compound analogues involves introducing specific structural modifications to the native peptide sequence to investigate the impact of these changes on its properties, such as stability, activity, or target interaction nih.govabyntek.comrsc.orgnih.gov. These modifications can include amino acid substitutions, backbone modifications, or the incorporation of non-natural amino acids or chemical moieties abyntek.comrsc.org.
Analogues are typically synthesized using SPPS, similar to the linear precursor of this compound, but with the incorporation of modified or non-natural amino acid building blocks during the synthesis nih.govrsc.org. This allows for precise control over the position and nature of the modification within the peptide sequence nih.gov.
Common structural modifications include:
Amino Acid Substitutions: Replacing one or more natural amino acids with different natural or non-natural amino acids can alter the peptide's charge, hydrophobicity, or steric properties, influencing its folding, stability, and interaction with biological targets nih.govrsc.org.
Incorporation of Non-Natural Amino Acids: Non-natural amino acids with altered side chains or backbone structures can be introduced to enhance specific properties, such as proteolytic stability or the ability to incorporate probes or labels abyntek.comrsc.org.
Backbone Modifications: Modifications to the peptide backbone, such as N-methylation or the incorporation of reduced peptide bonds, can influence the peptide's conformation and stability abyntek.com.
Cyclization Strategy Modifications: Analogues might explore different cyclization linkages (e.g., lactam, thioether) or different disulfide bond patterns compared to the native this compound altabioscience.comqyaobio.comsb-peptide.comabyntek.com.
Stapling: Introducing chemical linkers (staples) between amino acid side chains can constrain the peptide conformation, mimicking specific secondary structures and potentially improving stability and activity sb-peptide.com.
Molecular Mechanisms of Action of Hyfl D Non Clinical Contexts
Hyfl D Interactions with Cellular Components (Non-Clinical)
Research suggests that the primary mechanism of action for many cyclotides, including this compound, involves interactions with biological membranes. These interactions are thought to be crucial for their cytotoxic and antimicrobial activities. Cyclotides, possessing amphipathic properties with distinct hydrophobic and hydrophilic faces, can interact with the lipid bilayers of cell membranes. This interaction can lead to membrane destabilization and permeabilization, ultimately compromising cellular integrity. While the precise details of this compound's interaction with specific cellular components are still under investigation, the general model for cyclotides involves binding to the membrane surface, potentially followed by insertion and disruption of the bilayer structure through pore formation or other mechanisms.
Role of this compound in Plant Defense Mechanisms
This compound functions as a key component of the innate defense system in Hybanthus floribundus. Its presence in the plant is believed to confer protection against a range of threats, including insects and microorganisms. Studies have indicated that this compound exhibits insecticidal activity, affecting the growth and development of certain insect larvae, such as Helicoverpa punctigera. core.ac.uk Furthermore, this compound has demonstrated antimicrobial properties, showing activity against various bacteria and fungi. nih.govcusabio.com This broad-spectrum activity contributes to the plant's ability to fend off potential invaders, highlighting the ecological significance of this compound as a plant defense peptide. core.ac.uknih.gov
Ligand-Receptor Binding Studies of this compound (Non-Clinical)
While some cyclotides have been explored for their potential to interact with specific receptors in clinical or pharmacological contexts, detailed non-clinical ligand-receptor binding studies specifically for this compound in the context of plant defense mechanisms are not widely reported in the available literature. The proposed mechanism of action for this compound and other defense-related cyclotides leans more towards direct membrane interaction and disruption rather than highly specific binding to protein receptors on the surface of pathogens or pests. Future research may explore potential receptor-mediated effects, but current understanding emphasizes membrane-centric activity.
Modulation of Biological Pathways by this compound (Non-Clinical)
The interaction of this compound with cellular membranes and its subsequent disruptive effects can lead to the modulation of essential biological pathways in target organisms. In the case of microbial targets, membrane permeabilization can disrupt ion gradients, impair energy production, and lead to leakage of intracellular contents, ultimately resulting in cell death. For insect larvae, the ingestion of this compound can damage the midgut epithelial cells through membrane interaction, interfering with nutrient absorption and other vital processes, which manifests as impaired growth and development. core.ac.uk The specific pathways affected would depend on the target organism and the extent of membrane disruption or other potential intracellular interactions.
Structural Determinants for this compound Bioactivity
| Feature | Description |
| Primary Structure | Amino acid sequence: GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN core.ac.ukcusabio.com |
| Secondary Structure | Primarily β-strands and loops |
| Tertiary Structure | Cyclic backbone with a cyclic cystine knot (CCK) |
| Disulfide Bonds | Three interlocking disulfide bonds |
Table 1: Structural Features of this compound
| Activity | Observation/Effect | Reference |
| Insecticidal | Impaired growth and development in H. punctigera larvae. core.ac.uk | core.ac.uk |
| Antimicrobial | Activity against certain bacteria and fungi. nih.govcusabio.com | nih.govcusabio.com |
| Membrane Interaction | Believed to disrupt biological membranes. nih.gov | nih.gov |
Advanced Analytical and Characterization Techniques for Hyfl D Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technique employed in the study of Hyfl D, particularly for its detection and initial characterization in complex biological matrices like plant extracts. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows researchers to separate different compounds present in an extract and determine their molecular masses.
For cyclotides like this compound, LC-MS is used to generate traces that show a series of peaks, each corresponding to a compound with a specific retention time on the chromatography column and a specific mass-to-charge ratio (m/z) detected by the mass spectrometer. This provides chemical markers (mass and retention time) for individual cyclotides. wikipedia.org The quality of LC-MS data obtained from dried plant material has been shown to be comparable to that from fresh samples, indicating the exceptional stability of cyclotides. wikipedia.org
While specific quantitative data for this compound from LC-MS was not detailed in the provided sources, the technique is routinely used to profile the cyclotide content of plant species and subspecies, allowing for the identification of known cyclotides and the detection of novel ones based on their characteristic masses and retention times. wikipedia.org
Tandem Mass Spectrometry (MS-MS) for Sequence Verification
Tandem Mass Spectrometry (MS-MS), often coupled with liquid chromatography (LC-MS/MS), is crucial for determining and verifying the amino acid sequence of this compound and other cyclotides. In MS-MS, selected ions from the initial mass spectrometry analysis are fragmented, and the masses of these fragments are measured. The fragmentation pattern provides information about the sequence of amino acids in the peptide.
For cyclotides, including related Hyfl peptides, MS-MS analysis is typically performed on purified or partially purified samples, often after chemical reduction and enzymatic digestion to break the cyclic structure into linear fragments. wikipedia.orgnih.gov By analyzing the resulting fragment ions (such as b-ions and y-ions), the primary sequence of the peptide can be deduced or confirmed. nih.gov Techniques like MALDI-TOF MS/MS and ESI-MS are utilized in this process. nih.govbiosino.orgsigmaaldrich.com
This method was instrumental in determining the sequences of new cyclotides, including Hyfl A-C, from Hybanthus floribundus. wikipedia.org The sequence of this compound itself (GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN) has been established through such techniques. nih.govnih.govbiosino.orgsigmaaldrich.comlabnovo.commdpi.comepa.gov
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a key technique for the purification of this compound from crude plant extracts or synthesis mixtures. HPLC utilizes a high-pressure pump to pass a liquid mobile phase through a column packed with a stationary phase. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases.
RP-HPLC is commonly used for peptide purification, where separation is based on hydrophobicity. For this compound and other cyclotides, HPLC is used in purification schemes to obtain chromatographically pure peptides from complex mixtures. nih.govbiosino.orgsigmaaldrich.com Analytical RP-HPLC is also used to assess the purity of the final product. biosino.orgsigmaaldrich.com Preparative HPLC allows for the isolation of sufficient quantities of pure this compound for further characterization and study. Fast Protein Liquid Chromatography (FPLC), specifically Size Exclusion Chromatography, has also been used in the purification of proteins and peptides in related research. nih.gov
Capillary Electrophoresis and Other Separation Techniques
While the provided search results did not explicitly detail the use of Capillary Electrophoresis (CE) specifically for this compound, CE is a powerful separation technique often used for peptides and proteins based on their charge-to-mass ratio and size. It offers high separation efficiency and can be complementary to LC-based methods.
In the broader context of peptide research and characterization, CE could potentially be applied to the analysis and separation of this compound or its fragments. However, the provided literature emphasizes LC-MS, MS-MS, and HPLC for the characterization and purification of this compound and related cyclotides. Other separation techniques mentioned in the context of related research include FPLC for size-based separation nih.gov.
Biophysical Methods for Stability and Folding Dynamics (e.g., Circular Dichroism)
Biophysical methods are essential for understanding the structural integrity, stability, and folding dynamics of this compound, which are critical aspects of its function as a cyclotide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provide insights into the three-dimensional structure and conformational changes of peptides.
Although specific data for this compound was not detailed in the provided snippets, NMR spectroscopy has been used to determine the solution structures of other cyclotides, revealing their characteristic folds and the stabilizing cystine knot motif. rcsb.orgrcsb.org For instance, 15N-HSQC NMR spectra can show helical patterns characteristic of cyclotides and be used to compare the structures of different cyclotides or their complexes. biosino.org
Circular Dichroism (CD) spectroscopy is commonly used to study the secondary structure and folding of peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD can indicate the presence and relative amounts of secondary structures like alpha-helices and beta-sheets, and monitor changes in conformation upon changes in environment (e.g., temperature, pH) or interaction with other molecules. The exceptional stability of cyclotides, attributed to their cyclic backbone and cystine knot, makes biophysical methods like CD valuable for assessing their structural integrity under various conditions. wikipedia.org These methods contribute to understanding how the unique structure of this compound confers its remarkable stability.
Bioengineering and Biotechnological Applications of Hyfl D Non Clinical
Hyfl D as a Molecular Scaffold for Peptide Engineering
The cyclic structure and robust disulfide framework of cyclotides like this compound provide a stable molecular scaffold. This stability is advantageous in peptide engineering, where the cyclotide backbone can be utilized to present functional peptide sequences or mimotopes. The constrained structure can enhance the binding affinity and stability of grafted sequences compared to their linear counterparts. While the provided information identifies this compound as a cyclotide google.comgoogle.comrsc.org, detailed research findings specifically on this compound's use as a scaffold for grafting or engineering other peptides are not available in the provided search results. However, the general properties of cyclotides, including their cyclic nature and disulfide bonds, are well-established features that contribute to their potential as scaffolds in peptide-based applications google.comresearchgate.net.
Applications of this compound in Agricultural Pest Control Strategies
Research indicates that the cyclotide this compound possesses insecticidal and antimicrobial properties rsc.org. These bioactivities suggest a potential role for this compound in developing novel strategies for agricultural pest control. Plant-derived peptides with such activities can offer environmentally friendlier alternatives to conventional chemical pesticides. The presence of insecticidal and antimicrobial characteristics in this compound highlights its promise as a natural defense agent that could be harnessed for protecting crops. rsc.org
| Compound | Bioactivity | Source Plant |
| Cyclotide this compound | Insecticidal, Antimicrobial | Hybanthus monopetalus |
Data compiled from search result rsc.org.
Theoretical and Computational Studies of Hyfl D
Molecular Dynamics Simulations of Hyfl D Folding and Conformational Stability
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems at the atomic level nih.govnih.gov. By simulating the motion of atoms and molecules based on physical laws and force fields, MD provides insights into how peptides fold, maintain their structure, interact with other molecules, and respond to environmental changes nih.gov.
For a cyclotide like this compound, MD simulations can be employed to explore its folding pathway from an unfolded or partially folded state to its native cyclic and knotted conformation. These simulations can help identify intermediate states and characterize the energy landscape of the folding process nih.govnih.gov. Studying the conformational stability of this compound under various conditions (e.g., temperature, solvent composition, presence of membranes) is also a key application of MD simulations nih.govkahedu.edu.inresearchgate.net. The cyclic backbone and disulfide bonds are critical to cyclotide stability, and MD can probe how these features contribute to the molecule's robustness nih.gov.
MD simulations involve tracking atomic movements over time by solving Newton's equations of motion, considering forces arising from electrostatic interactions, van der Waals forces, and hydrogen bonds, as described by a force field nih.gov. While traditional MD simulations can be computationally expensive for capturing slow folding events, advances like enhanced sampling techniques and GPU acceleration have improved their efficiency nih.gov. Studies on other peptides and proteins have demonstrated the utility of MD in understanding folding dynamics and structural stability nih.govnih.govresearchgate.netkahedu.edu.inforschung3r.ch.
While specific MD simulation data for this compound were not found in the consulted literature, the principles and techniques of MD are directly applicable to studying its folding and conformational stability, providing atomic-level insights into the factors governing its structure and dynamics.
Docking Studies of this compound Interactions with Target Molecules
Molecular docking is a computational method used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor) and to estimate the strength of the binding (affinity). This technique is widely applied in drug discovery to understand molecular recognition and identify potential binding partners.
For this compound, a peptide, docking studies could be used to investigate its interactions with various biological targets, such as proteins or lipid membranes, given that cyclotides are known to interact with cell membranes and exhibit diverse bioactivities. Docking simulations involve placing the ligand molecule into the active site or a specific region of the target molecule and searching for the optimal binding pose based on scoring functions that estimate the interaction energy.
Different docking programs and methodologies exist, and the choice depends on the system being studied. Flexible docking approaches, which account for the conformational changes in both the ligand and the receptor upon binding, are particularly relevant for peptides like this compound, which may undergo structural rearrangements upon interaction with a target. Docking can help predict key residues involved in the interaction interface and provide insights into the molecular mechanisms underlying this compound's potential biological activities.
While specific docking study results for this compound were not identified, the application of molecular docking to peptide-target interactions is a well-established computational approach. Such studies on this compound could provide valuable predictions about its binding partners and modes of interaction.
Quantum Chemical Calculations for Electronic Structure Analysis of this compound
Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods aim to solve the Schrödinger equation for a molecular system to obtain information about energy levels, molecular geometry, charge distribution, and other electronic properties.
Understanding the electronic structure of this compound is crucial for elucidating its reactivity and interactions. For instance, the electronic properties of specific amino acid residues or the disulfide bonds might play a significant role in its stability or interaction with targets. Quantum chemical calculations can provide insights at an atomic and subatomic level that are not accessible through classical simulations alone.
While specific quantum chemical calculations for this compound were not found in the search results, these methods are fundamental for gaining a deeper understanding of the intrinsic electronic properties of any molecule, including complex peptides like this compound.
Predictive Modeling for this compound Activity and Specificity
Predictive modeling involves using computational algorithms and statistical techniques to build models that can forecast the biological activity or specificity of a molecule based on its structural and chemical properties nih.gov. These models can leverage data from various sources, including experimental assays and other computational studies nih.gov.
For this compound, predictive modeling approaches could be employed to forecast its potential biological activities (e.g., antimicrobial, cytotoxic, insecticidal, as suggested for cyclotides nih.gov) or its specificity towards particular targets. Techniques such as machine learning (ML) and artificial intelligence (AI) are increasingly used in predictive modeling for drug discovery and molecular property prediction nih.gov.
Building predictive models for this compound would likely involve using molecular descriptors (numerical representations of its chemical structure and properties) and potentially incorporating data from MD or quantum chemical calculations. These models can help prioritize further experimental investigations by identifying which potential activities or targets are most likely for this compound. Predictive models can also aid in understanding the structural features of this compound that are most important for its activity or specificity.
While specific predictive models for this compound were not found, the application of predictive modeling to peptides and small molecules is a rapidly evolving field nih.gov. Such models could be valuable for exploring the potential therapeutic or agricultural applications of this compound and guiding the design of modified cyclotides with enhanced properties.
Future Directions and Emerging Research Avenues for Hyfl D
Integration of Omics Data for Comprehensive Understanding of Hyfl D Systems
Future research on this compound will increasingly leverage integrated omics approaches to gain a holistic understanding of its biological context and function. The application of advanced mass spectrometry techniques, already instrumental in the discovery and profiling of cyclotides like this compound, will be combined with genomics and transcriptomics data. researchgate.net This integration can help identify the genes encoding this compound and related cyclotides, understand their expression patterns in different plant tissues and under various conditions, and reveal post-translational modifications crucial for their activity. Proteomics can further elucidate the protein networks this compound interacts with in vivo. Such comprehensive datasets are essential for deciphering the complex biological systems in which this compound participates, including its role in plant defense mechanisms. nih.govresearchgate.net
Exploration of Novel Biosynthetic Pathways and Enzymes
Understanding the biosynthesis of this compound and other cyclotides remains a key area for future research. Cyclotides undergo complex maturation processes involving ribosomal synthesis as linear precursors, followed by proteolytic cleavage and backbone cyclization mediated by specialized enzymes, such as asparaginyl endopeptidases (AEPs), also known as plant asparaginyl ligases (PALs). wikidata.org Future work will focus on identifying and characterizing novel enzymes involved in the biosynthesis of this compound, potentially uncovering variations in pathways across different plant species or even within different tissues of Hybanthus floribundus. Exploring these pathways can provide valuable tools for the biotechnological production of this compound and the design of engineered cyclotides with desired properties. wikidata.org
Development of Advanced Synthetic Strategies for Complex this compound Analogues
The development of efficient and versatile synthetic strategies is crucial for generating this compound and its analogues for research and potential applications. While solid-phase peptide synthesis and recombinant expression have been employed for cyclotides, future directions involve refining these methods and exploring novel approaches. wikidata.org This includes developing strategies for incorporating unnatural amino acids into the this compound framework to enhance stability, modify activity, or introduce new functionalities. wikidata.org Advanced chemical ligation techniques and chemoenzymatic synthesis could enable the creation of more complex this compound analogues and conjugates, expanding the chemical space for discovering improved biological activities.
Unraveling Undiscovered Molecular Targets and Biological Functions of this compound
Although this compound has been associated with insecticidal and antimicrobial activities, the full spectrum of its biological functions and molecular targets is likely yet to be discovered. nih.govresearchgate.net Future research will focus on employing high-throughput screening methods and advanced biochemical and cell-based assays to identify novel molecular targets that this compound interacts with in various biological systems. wikidata.org Given the diverse activities observed for other cyclotides, this compound may possess additional properties, such as antiviral, cytotoxic, or immunomodulatory effects, which warrant further investigation. researchgate.net Identifying these targets and functions is critical for understanding the ecological role of this compound and exploring its potential therapeutic applications.
Q & A
Q. What ethical guidelines apply to Hyfl D research involving human-derived samples?
Q. How can researchers enhance the reproducibility of this compound’s synthesis and testing protocols?
- Methodological Answer : Publish step-by-step protocols with exact reagent grades and equipment specifications. Use open-source platforms like Protocols.io for version control and community feedback .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Limitations |
|---|---|---|
| HPLC | Purity assessment | Limited resolution for isomers |
| DSC | Thermal stability | Requires crystalline samples |
Table 2 : Key Parameters for Stability Studies
| Condition | Test Method | Acceptable Range |
|---|---|---|
| Temperature | Accelerated aging | ≤5% degradation over 30 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
